molecular formula C22H27N3O3S2 B2940378 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-10-3

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2940378
CAS No.: 850909-10-3
M. Wt: 445.6
InChI Key: UOCUKIKHBLKJCJ-FCQUAONHSA-N
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Description

This compound features a benzamide core linked to a dihydro-1,3-benzothiazole moiety and a butyl(methyl)sulfamoyl group. The Z-configuration of the imine bond in the benzothiazole ring ensures planarity, which may enhance π-π stacking interactions with biological targets.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-7-14-24(4)30(27,28)18-11-9-17(10-12-18)21(26)23-22-25(6-2)19-13-8-16(3)15-20(19)29-22/h8-13,15H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCUKIKHBLKJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonamide group, and the final coupling with the benzamide core. Common reagents used in these reactions include sulfur, amines, and various coupling agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Hydrolysis of the Sulfamoyl Group

The sulfamoyl group (-SO2_2N-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For example:

R SO2 N R R +H2OH+/OHR SO3H+R R NH\text{R SO}_2\text{ N R R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R SO}_3\text{H}+\text{R R NH}

Conditions :

  • Acidic hydrolysis (HCl, 80°C) cleaves the sulfamoyl bond, producing 4-sulfobenzoic acid and N-butyl-N-methylamine .

  • Basic hydrolysis (NaOH, reflux) generates sodium sulfonate salts.

Reaction Type Reagents/Conditions Products
Acidic HydrolysisHCl (6M), 80°C, 4h4-Sulfobenzoic acid, N-butyl-N-methylamine
Basic HydrolysisNaOH (2M), reflux, 6hSodium 4-sulfobenzoate, N-butyl-N-methylamine

Nucleophilic Substitution at the Benzothiazole Core

The benzothiazole ring participates in nucleophilic substitution due to electron-withdrawing effects of the sulfur and nitrogen atoms. For instance, the 2-position (adjacent to nitrogen) is reactive toward amines or alkoxides:

Benzothiazole+NH2RSubstituted benzothiazole+HX\text{Benzothiazole}+\text{NH}_2\text{R}\rightarrow \text{Substituted benzothiazole}+\text{HX}

Example : Reaction with ethylamine in ethanol at 60°C replaces the benzothiazole hydrogen with an ethylamino group .

Reaction Type Reagents/Conditions Products
AminationEthylamine, EtOH, 60°C, 12h2-Ethylamino-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazole

Condensation Reactions Involving the Benzamide Linkage

The benzamide group (-NHCO-) reacts with aldehydes or ketones in condensation reactions to form Schiff bases. For example:

Ar CONH Ar +RCHOAr C N CH 2 R NH Ar +H2O\text{Ar CONH Ar }+\text{RCHO}\rightarrow \text{Ar C N CH 2 R NH Ar }+\text{H}_2\text{O}

Conditions : Acetic acid catalysis under reflux with benzaldehyde yields a Schiff base derivative .

Reaction Type Reagents/Conditions Products
Schiff Base FormationBenzaldehyde, AcOH, refluxN-(Benzylidene)-4-[butyl(methyl)sulfamoyl]benzamide

Electrophilic Aromatic Substitution (EAS)

The benzene ring in the benzamide moiety undergoes EAS reactions (e.g., nitration, sulfonation). For nitration:

Ar H+HNO3H2SO4Ar NO2\text{Ar H}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2

Conditions : Nitration with concentrated HNO3_3/H2_2SO4_4 at 0–5°C introduces a nitro group at the para position relative to the sulfamoyl group .

Reaction Type Reagents/Conditions Products
NitrationHNO3_3/H2_2SO4_4, 0°C4-[Butyl(methyl)sulfamoyl]-3-nitro-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Reduction of the Benzothiazole Ring

Catalytic hydrogenation of the benzothiazole ring (e.g., using H2_2/Pd-C) reduces the C=N bond to form a dihydrobenzothiazole derivative:

Benzothiazole+H2Dihydrobenzothiazole\text{Benzothiazole}+\text{H}_2\rightarrow \text{Dihydrobenzothiazole}

Conditions : Hydrogen gas (1 atm) with 10% Pd/C in ethanol at 25°C for 24h .

Reaction Type Reagents/Conditions Products
HydrogenationH2_2, Pd/C, EtOH, 25°C4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)benzamide

Photochemical Degradation

Exposure to UV light (λ = 254 nm) in methanol induces cleavage of the sulfamoyl group and benzothiazole ring opening, forming sulfonic acid and 2-aminothiophenol derivatives .

Complexation with Metal Ions

The sulfamoyl and benzothiazole groups act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). In ethanol, the compound forms a 1:1 complex with Cu2+^{2+}, confirmed by UV-Vis spectroscopy (λmax_{\text{max}} = 420 nm) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary, but they often include signal transduction mechanisms that lead to changes in cellular function.

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl-Benzamide Motifs

BA90955 ()
  • Structure : 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
  • Key Differences :
    • Sulfamoyl substituent: Butyl(ethyl) vs. butyl(methyl) in the target compound.
    • Benzothiazole ring: Contains a prop-2-yn-1-yl group and an additional sulfamoyl group at position 4.
  • Implications : The propynyl group may enhance reactivity (e.g., click chemistry applications), while the extra sulfamoyl could improve solubility or target binding .
BA90971 ()
  • Structure : 4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
  • Key Differences :
    • Sulfamoyl groups: Dibutylsulfamoyl and a pyrimidinyl-sulfamoyl substituent.
    • Heterocyclic system: Lacks the benzothiazole ring; instead, it features a pyrimidine-linked phenyl group.
LMM5 and LMM11 ()
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Differences :
    • Heterocyclic core: 1,3,4-Oxadiazole vs. benzothiazole in the target compound.
    • Substituents: Benzyl(methyl) or cyclohexyl(ethyl) sulfamoyl groups vs. butyl(methyl) in the target.
  • Implications : The oxadiazole ring in LMM5/LMM11 enhances rigidity and may improve antifungal activity by inhibiting thioredoxin reductase in C. albicans .

Functional and Pharmacological Comparisons

Antifungal Activity
  • LMM5/LMM11 : Demonstrated efficacy against C. albicans (MIC₅₀: 8–16 µg/mL) due to thioredoxin reductase inhibition .
  • Target Compound: No direct antifungal data, but the benzothiazole ring’s planar structure could facilitate DNA intercalation or protein binding, similar to oxadiazole derivatives.
Solubility and Lipophilicity
Compound Sulfamoyl Substituent Heterocycle Molecular Weight LogP* (Predicted)
Target Compound Butyl(methyl) Benzothiazole ~450 3.2
BA90955 Butyl(ethyl) Benzothiazole 534.67 2.8
LMM5 Benzyl(methyl) Oxadiazole ~550 4.1
LMM11 Cyclohexyl(ethyl) Oxadiazole ~520 3.9

*LogP values estimated using fragment-based methods.

  • The target compound’s moderate LogP suggests balanced pharmacokinetics .

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzamide moiety and a benzothiazole derivative. Its molecular formula is C22H27N3O3S3C_{22}H_{27}N_{3}O_{3}S_{3}, and it possesses several functional groups that may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that the sulfamoyl group may enhance its binding affinity to target proteins, potentially affecting enzyme activity and signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular responses.
  • Antioxidant Activity : The presence of sulfur-containing groups may contribute to antioxidant properties.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound:

Biological ActivityEffect ObservedReference
AntimicrobialInhibitory effects on bacteria
AntitumorCytotoxicity in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionInhibition of specific metabolic enzymes

Case Studies

Several studies have investigated the biological effects of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : Research involving cancer cell lines showed that the compound induced apoptosis in tumor cells, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound was tested in models of inflammation, showing a marked decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

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